Cas no 1806356-18-2 (5-Cyano-3-(trifluoromethyl)picolinoyl chloride)

5-Cyano-3-(trifluoromethyl)picolinoyl chloride is a highly reactive acyl chloride derivative, primarily used as a versatile intermediate in organic synthesis. Its key structural features—the cyano and trifluoromethyl groups—enhance its utility in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The electron-withdrawing substituents increase its reactivity, facilitating efficient acylation reactions. This compound is particularly valuable in the synthesis of heterocyclic compounds and functionalized pyridine derivatives. Its stability under controlled conditions and compatibility with a range of reagents make it a preferred choice for researchers requiring precise functional group transformations. Proper handling under inert conditions is recommended due to its moisture sensitivity.
5-Cyano-3-(trifluoromethyl)picolinoyl chloride structure
1806356-18-2 structure
Product Name:5-Cyano-3-(trifluoromethyl)picolinoyl chloride
CAS No:1806356-18-2
MF:C8H2ClF3N2O
MW:234.562490940094
CID:4904744
Update Time:2025-10-28

5-Cyano-3-(trifluoromethyl)picolinoyl chloride Chemical and Physical Properties

Names and Identifiers

    • 5-Cyano-3-(trifluoromethyl)picolinoyl chloride
    • Inchi: 1S/C8H2ClF3N2O/c9-7(15)6-5(8(10,11)12)1-4(2-13)3-14-6/h1,3H
    • InChI Key: DEKBDRHNEQQKCJ-UHFFFAOYSA-N
    • SMILES: ClC(C1C(C(F)(F)F)=CC(C#N)=CN=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 309
  • XLogP3: 2.3
  • Topological Polar Surface Area: 53.8

5-Cyano-3-(trifluoromethyl)picolinoyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029007418-250mg
5-Cyano-3-(trifluoromethyl)picolinoyl chloride
1806356-18-2 95%
250mg
$960.40 2022-03-31
Alichem
A029007418-500mg
5-Cyano-3-(trifluoromethyl)picolinoyl chloride
1806356-18-2 95%
500mg
$1,718.70 2022-03-31
Alichem
A029007418-1g
5-Cyano-3-(trifluoromethyl)picolinoyl chloride
1806356-18-2 95%
1g
$2,750.25 2022-03-31

Additional information on 5-Cyano-3-(trifluoromethyl)picolinoyl chloride

Introduction to 5-Cyano-3-(trifluoromethyl)picolinoyl chloride (CAS No. 1806356-18-2)

5-Cyano-3-(trifluoromethyl)picolinoyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 1806356-18-2, is a key intermediate in the synthesis of various bioactive molecules, particularly those with potential therapeutic applications. The presence of both a cyano group and a trifluoromethyl substituent makes it a versatile building block for designing novel compounds with enhanced pharmacological properties.

The trifluoromethyl group is a well-documented pharmacophore that contributes to the lipophilicity and metabolic stability of drug candidates, while the cyano group introduces a polar character that can influence binding affinity and selectivity. These structural features make 5-Cyano-3-(trifluoromethyl)picolinoyl chloride an attractive candidate for further derivatization in medicinal chemistry efforts.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various disease pathways. The compound’s picolinoyl backbone is reminiscent of natural products and bioactive scaffolds, which have been extensively explored for their therapeutic potential. Researchers have leveraged the reactivity of the chloride moiety to introduce diverse functional groups, enabling the synthesis of libraries of compounds for high-throughput screening.

One of the most compelling aspects of 5-Cyano-3-(trifluoromethyl)picolinoyl chloride is its utility in constructing heterocyclic frameworks. Heterocycles are prevalent in many approved drugs due to their ability to mimic biological structures and interact with biological targets in specific ways. The compound’s structure allows for facile modifications at multiple positions, making it a valuable tool for exploring new chemical space.

Recent advancements in synthetic methodologies have further enhanced the appeal of this intermediate. For instance, transition-metal-catalyzed cross-coupling reactions have enabled efficient connectivity between different fragments, allowing for rapid assembly of complex molecules. Additionally, computational chemistry approaches have been employed to predict and optimize the properties of derivatives derived from 5-Cyano-3-(trifluoromethyl)picolinoyl chloride, streamlining the drug discovery process.

The cyano group in particular has been studied for its role in modulating electronic properties and bioavailability. In some cases, it can serve as a handle for further functionalization via nucleophilic addition or metal-catalyzed reactions. This flexibility has been exploited in designing molecules with tailored physicochemical properties, such as solubility and permeability across biological membranes.

The trifluoromethyl substituent, on the other hand, is known for its ability to enhance binding affinity through dipole interactions and hydrophobic effects. This feature has been particularly valuable in developing antagonists and agonists targeting G protein-coupled receptors (GPCRs), which are involved in numerous physiological processes. Derivatives of 5-Cyano-3-(trifluoromethyl)picolinoyl chloride have shown promise as tools for investigating GPCR signaling pathways.

Moreover, the compound’s structural motif has been explored in the context of enzyme inhibition. Certain enzymes exhibit preferences for substrates containing picolinoyl or related scaffolds, making this intermediate a logical choice for developing inhibitors. For example, studies have focused on its potential as an inhibitor of cytochrome P450 enzymes, which play crucial roles in drug metabolism.

In conclusion, 5-Cyano-3-(trifluoromethyl)picolinoyl chloride (CAS No. 1806356-18-2) represents a valuable asset in synthetic chemistry and drug discovery. Its unique structural features—combining a cyano group with a trifluoromethyl substituent—offer numerous possibilities for generating novel bioactive molecules. As research continues to uncover new therapeutic targets and methodologies, this compound is likely to remain a cornerstone in the development of next-generation pharmaceuticals.

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